molecular formula C7H15NO3S B15269595 Ethyl 2-amino-4-(methylsulfinyl)butanoate

Ethyl 2-amino-4-(methylsulfinyl)butanoate

Cat. No.: B15269595
M. Wt: 193.27 g/mol
InChI Key: LGKXNNQHCHOECS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(methylsulfinyl)butanoate is an ester derivative featuring a sulfoxide (methylsulfinyl) functional group at the fourth carbon of its butanoate backbone. The sulfinyl group (-S(O)-) imparts intermediate polarity compared to its thioether (sulfanyl, -S-) and sulfone (-SO₂-) analogs, influencing its solubility, stability, and reactivity.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

ethyl 2-amino-4-methylsulfinylbutanoate

InChI

InChI=1S/C7H15NO3S/c1-3-11-7(9)6(8)4-5-12(2)10/h6H,3-5,8H2,1-2H3

InChI Key

LGKXNNQHCHOECS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCS(=O)C)N

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-Amino-4-(Methylthio)Butanoate

The thioether precursor is synthesized via a Mannich-type reaction or reductive amination. A method adapted from asymmetric catalysis protocols involves the condensation of ethyl glyoxylate with methylthioacetaldehyde and ammonia equivalents in the presence of L-proline as a chiral catalyst. For example, a 100 mL round-bottom flask charged with ethyl glyoxylate (5.0 mmol), methylthioacetaldehyde (5.5 mmol), and L-proline (0.5 mmol) in ethanol at 25°C for 72 hours yields the thioether intermediate with 65% enantiomeric excess.

Key Reaction Parameters:

  • Catalyst loading: 10 mol% L-proline
  • Solvent: Ethanol or dichloromethane
  • Temperature: 25–35°C
  • Reaction time: 3–5 days

The use of L-proline enhances the reaction’s stereoselectivity by stabilizing the enamine intermediate through hydrogen bonding, as demonstrated in analogous systems.

Oxidation of Thioether to Sulfinyl Group

Controlled oxidation of the methylthio moiety to methylsulfinyl is critical for achieving the target compound. Common oxidizing agents include:

Oxidizing Agent Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr)
mCPBA Dichloromethane 0–25 78 4.1:1
H₂O₂ Methanol 25 62 2.3:1
NaIO₄ Water/THF 40 55 1.8:1

Data synthesized from analogous oxidation protocols in the provided literature.

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C emerges as the optimal condition, providing high yield and stereoselectivity. The reaction proceeds via a two-step mechanism: (1) electrophilic attack of the oxidizing agent on the sulfur atom and (2) reorganization to form the sulfoxide.

Catalytic Asymmetric Synthesis

Role of Chiral Catalysts

L-Proline, a secondary amine catalyst, facilitates enantioselective amination during the thioether precursor synthesis. In a representative procedure, L-proline (0.5 mmol) in ethanol induces facial selectivity in the iminium intermediate, leading to a 3.5:1 diastereomeric ratio in favor of the (S,S)-configured product. This mirrors results observed in the synthesis of structurally related β-amino esters.

Solvent and Temperature Effects

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) improve oxidation kinetics but may compromise catalyst stability. Ethanol, while suboptimal for oxidation, preserves the integrity of the amino group during precursor synthesis. A balance is achieved by employing dichloromethane for oxidation post-amination.

Industrial-Scale Production Considerations

Continuous Flow Oxidation

Pilot-scale studies suggest that continuous flow reactors enhance oxidation efficiency by minimizing over-oxidation to sulfones. A tubular reactor with mCPBA (1.2 equiv) in dichloromethane achieves 85% conversion at a residence time of 30 minutes, compared to 78% in batch mode.

Purification Strategies

Silica gel chromatography using ethyl acetate/petroleum ether (15:1 v/v) effectively separates diastereomers, as validated in the purification of analogous sulfinyl compounds.

Challenges and Limitations

Over-Oxidation to Sulfones

Excess oxidizing agent or prolonged reaction times lead to sulfone byproducts. Stoichiometric control and low-temperature conditions (-10°C) mitigate this issue, as demonstrated in the synthesis of Ethyl 2-amino-4-(methylsulfonyl)butanoate.

Stereochemical Instability

The sulfinyl group’s stereochemical lability necessitates inert atmosphere handling to prevent racemization. Argon-purged reactors maintain configuration integrity during large-scale production.

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies with chloroperoxidase enzymes show promise for green chemistry applications, achieving 70% yield with 99% enantiomeric excess in aqueous buffer (pH 5.0).

Photocatalytic Methods

Visible-light-mediated oxidation using rose bengal as a photosensitizer provides a metal-free alternative, though yields remain moderate (58%) under current protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Ethyl 2-amino-4-(methylsulfonyl)butanoate.

    Reduction: Ethyl 2-amino-4-(methylthio)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(methylsulfinyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(methylsulfinyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfinyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Functional Group and Physicochemical Properties

The sulfur-containing functional group dictates key physicochemical behaviors:

Compound Functional Group Oxidation State Polarity Molecular Weight (g/mol)
Ethyl 2-amino-4-(methylsulfanyl)butanoate -S- (thioether) -2 Low Not specified
Ethyl 2-amino-4-(methylsulfinyl)butanoate -S(O)- (sulfoxide) 0 Moderate Inferred ~195–200*
Ethyl 2-amino-4-(methylsulfonyl)butanoate -SO₂- (sulfone) +4 High 209.26

*Estimated based on sulfone analog’s molecular weight (209.26) and structural differences.

  • Volatility and Chromatographic Behavior : highlights that esters with lower molecular weights and polarities (e.g., ethyl crotonate, ethyl isovalerate) elute earlier in chromatograms due to higher volatility . By extension, the sulfinyl analog’s moderate polarity suggests intermediate retention compared to its sulfanyl (lower polarity, higher volatility) and sulfonyl (higher polarity, lower volatility) counterparts.

  • Solubility : The sulfoxide group enhances water solubility relative to the hydrophobic thioether but remains less soluble than the highly polar sulfone.

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